molecular formula C13H17BrN4O2 B2898016 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea CAS No. 2189631-96-5

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea

Cat. No.: B2898016
CAS No.: 2189631-96-5
M. Wt: 341.209
InChI Key: OUVYWTCKCXNWHL-UHFFFAOYSA-N
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Description

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromopyrazine moiety and a cyclopropyloxolan ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea typically involves multiple steps, starting with the preparation of the bromopyrazine intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea stands out due to its unique combination of a bromopyrazine moiety and a cyclopropyloxolan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O2/c14-11-7-15-9(5-16-11)6-17-13(19)18-10-3-4-20-12(10)8-1-2-8/h5,7-8,10,12H,1-4,6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVYWTCKCXNWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)NC(=O)NCC3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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